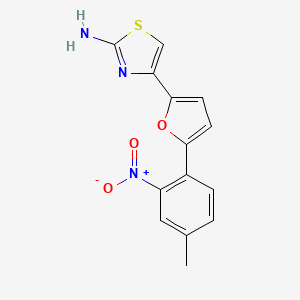
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine is a complex organic compound featuring a furan ring, a thiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, such as a substituted phenylacetic acid, the furan ring is formed through cyclization reactions.
Thiazole ring formation: The thiazole ring is synthesized by reacting the nitrophenyl furan derivative with a thioamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Cyclization: The furan and thiazole rings can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Nitrating agents: Nitric acid, sulfuric acid.
Cyclization agents: Thioamides, acidic catalysts.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Cyclization: Formation of polycyclic compounds.
Scientific Research Applications
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with biological pathways.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the thiazole and furan rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: Shares the furan and nitrophenyl groups but lacks the thiazole ring.
2-Amino-4-(5-(4-methyl-2-nitrophenyl)furan-2-yl)thiazole: Similar structure but with variations in the substitution pattern.
Uniqueness
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of the furan, thiazole, and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
4-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11N3O3S/c1-8-2-3-9(11(6-8)17(18)19)12-4-5-13(20-12)10-7-21-14(15)16-10/h2-7H,1H3,(H2,15,16) |
InChI Key |
IJNVFVZSLHHWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11763147.png)
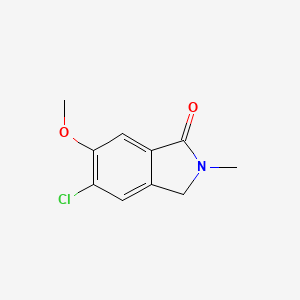
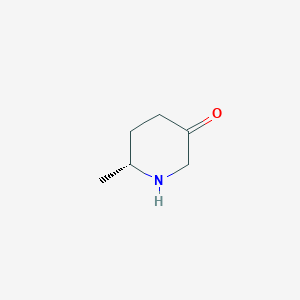
![tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B11763161.png)
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
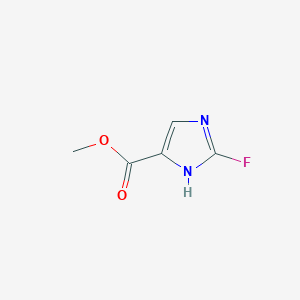

![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)
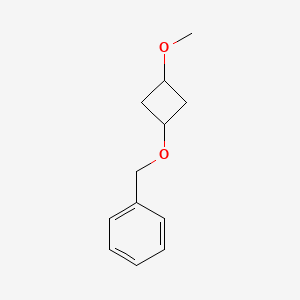
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)

![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
